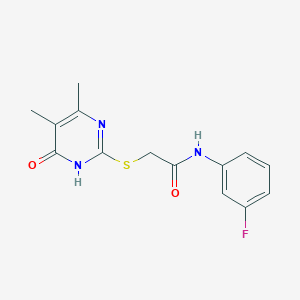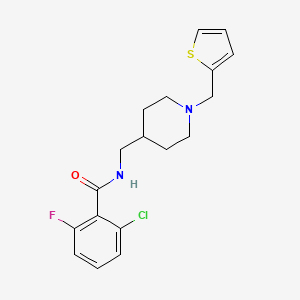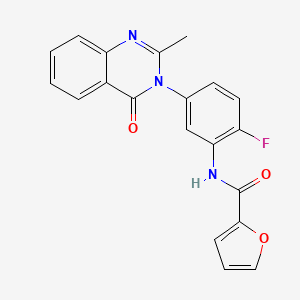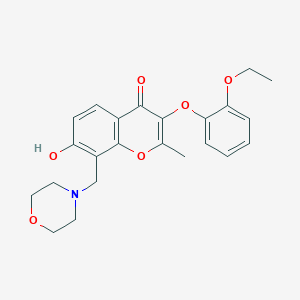
2-((5-((3-氯-4-甲苯磺酰基)-6-氧代-1,6-二氢嘧啶-2-基)硫代)-N-(2,5-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential inhibitory effects on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of thymidine and folate, respectively, which are essential for DNA replication and cell division. Inhibitors of these enzymes are often explored for their antitumor and antibacterial properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a thio-substituted pyrimidine or pyrrolopyrimidine ring system, which is then linked to an aryl or heteroaryl moiety through a sulfanyl acetamide bridge. For instance, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates involves the conversion of a key intermediate thienopyrimidinone to a bromo-substituted compound, followed by an Ullmann reaction to append various aryl groups . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines includes an oxidative addition reaction to attach aryl thiols to the pyrrolopyrimidine core .
Molecular Structure Analysis
The molecular structure of related compounds often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding brings the pyrimidine or pyrrolopyrimidine ring into close proximity with the aryl ring, leading to a significant inclination between the two rings. Intramolecular hydrogen bonding is commonly observed, which stabilizes this folded conformation .
Chemical Reactions Analysis
The chemical reactivity of such compounds is largely dictated by the functional groups present in the molecule. The thio-substituted pyrimidine or pyrrolopyrimidine core is a key site for interactions with enzymes like TS and DHFR. The presence of electron-withdrawing or electron-donating substituents on the aryl ring can significantly affect the potency of inhibition against these enzymes. For example, compounds with nitro substituents have demonstrated potent dual inhibitory activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" are not detailed in the provided papers, related compounds typically exhibit properties that are conducive to biological activity. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to form stable crystal structures, which are important for interaction with target enzymes .
科学研究应用
合成与表征
已通过涉及尿嘧啶衍生物、氯乙酰胺和各种其他试剂的反应合成了与给定化学物质在结构上相关的化合物。这些合成通常旨在探索这些化合物的构象行为和结构分析,利用 X 射线分析、核磁共振和红外光谱等技术。此类研究有助于理解复杂分子的分子框架和潜在化学反应性 (Kataev 等,2021)。
抗菌和抗肿瘤活性
对具有磺酰胺基团和杂环核的化合物(类似于指定化合物)的研究显示出有希望的抗菌和抗肿瘤活性。这些研究涉及新衍生物的合成,然后针对各种细菌菌株和癌细胞系进行评估,表明这些化合物在开发新治疗剂中的潜力 (Nafeesa 等,2017;Hafez & El-Gazzar,2017)。
酶抑制
对与“2-((5-((3-氯-4-甲苯磺酰基)-6-氧代-1,6-二氢嘧啶-2-基)硫代)-N-(2,5-二甲氧基苯基)乙酰胺”相关的化合物的几项研究集中在它们作为酶抑制剂的作用上,特别是针对胸苷酸合酶 (TS) 和二氢叶酸还原酶 (DHFR) 等酶。这些酶在核苷酸合成中至关重要,是抗癌和抗菌药物的靶点。研究结果表明,这些化合物有可能作为先导结构,用于开发具有治疗应用的新型抑制剂 (Gangjee 等,1996)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is synthesized from the starting material 3-chloro-4-methylbenzenesulfonyl chloride. The second intermediate is the N-(2,5-dimethoxyphenyl)acetamide derivative, which is synthesized from the starting material 2,5-dimethoxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,5-dimethoxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative:", "Step 1: Dissolve 3-chloro-4-methylbenzenesulfonyl chloride (1.0 equiv) and 6-oxo-1,6-dihydropyrimidine-2-thiol (1.1 equiv) in DMF.", "Step 2: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with methanol and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative.", "Synthesis of N-(2,5-dimethoxyphenyl)acetamide derivative:", "Step 1: Dissolve 2,5-dimethoxybenzoic acid (1.0 equiv) and DCC (1.1 equiv) in DMF.", "Step 2: Add NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 1 hour.", "Step 3: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Quench the reaction with acetic acid and filter the precipitate.", "Step 5: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the N-(2,5-dimethoxyphenyl)acetamide derivative.", "Coupling of the two intermediates:", "Step 1: Dissolve the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative (1.0 equiv) and the N-(2,5-dimethoxyphenyl)acetamide derivative (1.1 equiv) in DMF.", "Step 2: Add DCC (1.1 equiv) and NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with sodium bicarbonate and filter the precipitate.", "Step 4: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide." ] } | |
CAS 编号 |
1223803-03-9 |
产品名称 |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide |
分子式 |
C21H20ClN3O6S2 |
分子量 |
509.98 |
IUPAC 名称 |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI 键 |
PWCZLOJCJPBDOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)


![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)


![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)